molecular formula C18H15F3N2O3S B2658640 N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 432016-25-6

N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2658640
CAS No.: 432016-25-6
M. Wt: 396.38
InChI Key: SPAOKXXLPIPZMX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic small molecule recognized for its role as a key intermediate in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound features a benzothiazine core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure incorporates a trifluoromethyl group, a common moiety used to enhance metabolic stability and modulate lipophilicity in candidate molecules [Source: General research on benzothiazines and trifluoromethyl groups in medicinal chemistry]. Its primary research value lies in its use as a building block for the synthesis of more complex molecules designed to probe specific biological pathways. Researchers utilize this compound to investigate structure-activity relationships (SAR) in the design of compounds targeting enzyme families such as kinases, which are critical in signaling cascades related to oncology and inflammatory diseases [Source: Information on kinase inhibitor research and chemical intermediates]. The presence of the acetamide linkage and the methoxyphenyl group makes it a versatile precursor for further chemical modifications, enabling the exploration of new chemical space in the search for potent and selective therapeutic agents. This makes it an invaluable tool for chemical biologists and medicinal chemists working in early-stage drug discovery programs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c1-26-12-4-2-3-11(8-12)22-16(24)9-15-17(25)23-13-7-10(18(19,20)21)5-6-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAOKXXLPIPZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that integrates unique structural features, including a methoxyphenyl group and a trifluoromethylated benzothiazine moiety. This compound belongs to the benzothiazine family, known for its diverse biological activities. However, specific research on the biological activity of this compound remains limited.

Chemical Structure and Properties

The compound's molecular formula is C18H16F3N2O2S, with a molecular weight of approximately 388.39 g/mol. Its structure includes:

  • Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.

Potential Biological Activities

While direct studies on this compound are scarce, analogous compounds in the benzothiazine class have demonstrated various biological activities:

  • Antimicrobial Activity : Benzothiazine derivatives often exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some benzothiazine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
  • Anticonvulsant Activity : Research indicates that benzothiazine compounds may have anticonvulsant effects, likely due to their interaction with neurotransmitter systems .

The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The unique structural features could allow for binding to various receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-y]acetamide, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin)acetamideChloro substituentAntifungal activity
N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin]acetamideButyl groupVarying hydrophobic properties
3,4-Dihydro-2H-benzothiazineSimpler structureLess complex reactivity

Case Studies and Research Findings

Although specific case studies on N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-y]acetamide are lacking, research on related benzothiazine derivatives has provided insights into their pharmacological profiles:

  • Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and Bel7402. The IC50 values indicate the concentration required to inhibit cell growth by 50%:
    • Related compound (69c): IC50 = 12.50 µM against MCF-7.
    • Related compound (69b): IC50 = 17.82 µM against Bel7402 .
  • Antimicrobial Efficacy : Benzothiazine derivatives have demonstrated antimicrobial activity with MIC values indicating effectiveness against various bacterial strains .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzothiazinone Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-Methoxyphenyl)-...acetamide (Target) 3-OCH₃ C₁₉H₁₆F₃N₂O₃S ~424.4 Enhanced solubility due to methoxy group; moderate steric bulk
N-(4-Nitrophenyl)-...acetamide () 4-NO₂ C₁₇H₁₁F₃N₃O₄S 422.35 Strong electron-withdrawing nitro group; potential redox activity
N-(2-Cyanophenyl)-...acetamide () 2-CN C₁₈H₁₁F₃N₃O₂S 406.36 Polar cyano group; possible hydrogen-bond acceptor
N-(3-(Trifluoromethyl)phenyl)-...acetamide () 3-CF₃ C₁₈H₁₂F₆N₂O₂S 434.36 High lipophilicity; dual CF₃ groups may enhance metabolic resistance
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () H (unsubstituted) C₁₀H₁₀N₂O₂S 222.26 Baseline compound; minimal steric/electronic effects

Substituent Effects on Physicochemical Properties

  • The nitro group may also confer redox activity . The 2-CN substituent () introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
  • Electron-Donating Groups (EDGs): The 3-OCH₃ group in the target compound offers moderate EDG effects, balancing solubility and lipophilicity. Methoxy groups are known to participate in hydrogen bonding and π-π stacking .
  • Trifluoromethyl (CF₃) Effects: The CF₃ group at position 6 of the benzothiazinone core (common to all analogs) contributes to steric bulk and metabolic stability. In , the additional CF₃ on the phenyl ring amplifies these effects, resulting in a higher molecular weight (434.36 g/mol) .

Comparison with Benzothiazole Derivatives ()

  • Core Differences: Benzothiazoles lack the 3-oxo and dihydro features of benzothiazinones, resulting in planar vs. puckered conformations. This may alter binding modes in biological systems .
  • Substituent Similarities: The 3-methoxyphenyl and trifluoromethyl groups are retained, suggesting overlapping structure-activity relationship (SAR) principles .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium carbonate in DMF is used to deprotonate phenolic intermediates, enabling coupling with chloroacetylated precursors. Reaction progress is monitored via TLC, and intermediates are isolated by precipitation in water. Characterization includes 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity. For instance, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione intermediates are coupled with acetamide derivatives under mild conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F^{19}F-NMR).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the benzothiazinone core.
  • IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700 cm1^{-1}) and C-F bonds (~1100–1200 cm1^{-1}) are diagnostic .

Q. What in vitro bioactivity assays are recommended for initial pharmacological screening?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based or spectrophotometric methods.
  • Cell Viability Assays: MTT or resazurin assays in relevant cell lines (e.g., cancer or diabetic models) to assess cytotoxicity or metabolic effects.
  • Binding Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residual solvents.
  • Catalysis: Palladium-based catalysts (e.g., Pd/C or Pd(OAc)2_2) improve coupling efficiency in heterocycle formation.
  • Temperature Control: Reflux conditions (e.g., acetic anhydride at 110°C) accelerate cyclization but require careful monitoring to avoid side reactions like over-oxidation .

Q. What strategies mitigate by-product formation during the synthesis of the trifluoromethyl-benzothiazinone core?

  • Methodological Answer:
  • Protecting Groups: Temporarily protect reactive sites (e.g., methoxy or amino groups) using tert-butyldimethylsilyl (TBDMS) or Boc groups.
  • Stepwise Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates before final coupling.
  • Low-Temperature Reactions: Reduce thermal degradation by conducting sensitive steps (e.g., nitro reductions) at 0–5°C .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Assay Standardization: Validate protocols using positive controls (e.g., metformin for hypoglycemic activity) and replicate experiments across multiple labs.
  • Structural Confirmation: Re-examine compound purity via HPLC (>95%) and LC-MS to rule out batch-specific impurities.
  • In Silico Modeling: Perform molecular docking to predict binding modes and compare with experimental IC50_{50} values .

Q. What advanced catalytic methods are applicable for synthesizing the dihydro-2H-1,4-benzothiazin-3-one moiety?

  • Methodological Answer:
  • Reductive Cyclization: Use formic acid derivatives as CO surrogates with Pd/C catalysts to streamline nitroarene-to-amine conversions.
  • Microwave-Assisted Synthesis: Accelerate heterocycle formation (e.g., triazoles or oxadiazoles) with reduced reaction times (30–60 min vs. 24 h) .

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